molecular formula C42H73N9O4 B1251877 Batzelladine A

Batzelladine A

Cat. No. B1251877
M. Wt: 768.1 g/mol
InChI Key: WZGMBJKFYVONHF-LJQXCJTBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Batzelladine A is a carboxylic ester obtained by the formal condensation of (2aS,3S,4R,7R,8aS)-4-methyl-7-nonyl-2,2a,3,4,6,7,8,8a-octahydro-1H-5,6,8b-triazaacenaphthylene-3-carboxylic acid with the hydroxy group of 4-carbamimidamidobutyl (3R)-3-(9-hydroxynonyl)-1-imino-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboxylate. Isolated from a bright red Caribbean sponge, Batzella, it has potential anti-HIV activity. It has a role as a metabolite and an anti-HIV-1 agent. It is a member of guanidines, an alkaloid, an organic heterotricyclic compound, a carboxylic ester, a pyrrolopyrimidine and a triazaacenaphthylene.

Scientific Research Applications

1. Structural and Stereochemical Analysis

  • Batzelladine A, like other batzelladine alkaloids, has been a subject of interest due to its complex polycyclic guanidine structure. Significant research has focused on determining the correct stereochemistry of these compounds. For instance, Snider and Busuyek (1999) revised the stereochemistry of batzelladine F, a closely related compound, highlighting the intricacies involved in understanding these structures (Snider & Busuyek, 1999).

2. Synthesis and Stereochemical Determination

  • The synthesis of batzelladine A has been a challenging endeavor due to its complex structure. Researchers like Cohen and Overman (2001, 2006) have made significant strides in the enantioselective synthesis and structural definition of batzelladine F, which shares structural similarities with batzelladine A. These efforts contribute to the broader understanding of batzelladine alkaloids (Cohen & Overman, 2001); (Cohen & Overman, 2006).

3. Application in Inhibiting HIV-1 Envelope-Mediated Fusion

  • Batzelladine A and its analogs have shown promise in inhibiting HIV-1 envelope-mediated cell-cell fusion. Bewley et al. (2004) evaluated batzelladine analogues for their ability to inhibit HIV-1, revealing clear structure-activity relationships and suggesting potential antiviral applications (Bewley et al., 2004).

4. Binding Specificity to CD4

  • Shimokawa et al. (2005) synthesized batzelladine A and demonstrated that it binds specifically to CD4, a glycoprotein found on the surface of immune cells. This binding specificity indicates potential applications in immunological research and therapy (Shimokawa et al., 2005).

properties

Product Name

Batzelladine A

Molecular Formula

C42H73N9O4

Molecular Weight

768.1 g/mol

IUPAC Name

9-[(3R)-1-amino-4-[4-(diaminomethylideneamino)butoxycarbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonyl (1S,4S,5S,6R,10R)-6-methyl-10-nonyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-ene-5-carboxylate

InChI

InChI=1S/C42H73N9O4/c1-3-4-5-6-8-11-14-20-31-29-32-23-24-35-36(30(2)47-42(48-31)51(32)35)38(52)54-27-17-13-10-7-9-12-15-21-33-37(34-22-19-26-50(34)41(45)49-33)39(53)55-28-18-16-25-46-40(43)44/h30-33,35-36H,3-29H2,1-2H3,(H2,45,49)(H,47,48)(H4,43,44,46)/t30-,31-,32+,33-,35+,36+/m1/s1

InChI Key

WZGMBJKFYVONHF-LJQXCJTBSA-N

Isomeric SMILES

CCCCCCCCC[C@@H]1C[C@@H]2CC[C@@H]3N2C(=N[C@@H]([C@@H]3C(=O)OCCCCCCCCC[C@@H]4C(=C5CCCN5C(=N4)N)C(=O)OCCCCN=C(N)N)C)N1

Canonical SMILES

CCCCCCCCCC1CC2CCC3N2C(=NC(C3C(=O)OCCCCCCCCCC4C(=C5CCCN5C(=N4)N)C(=O)OCCCCN=C(N)N)C)N1

synonyms

batzelladine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Batzelladine A
Reactant of Route 2
Batzelladine A
Reactant of Route 3
Batzelladine A
Reactant of Route 4
Batzelladine A
Reactant of Route 5
Reactant of Route 5
Batzelladine A
Reactant of Route 6
Reactant of Route 6
Batzelladine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.